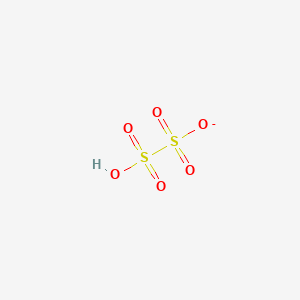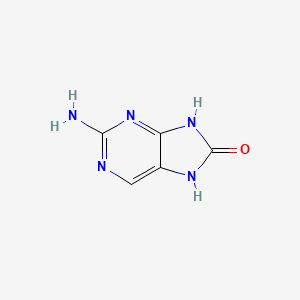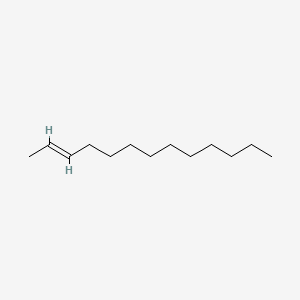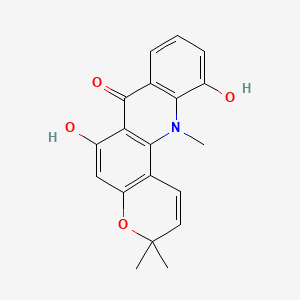
Neocarzinostatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La néocarzinostatine est un antibiotique antitumoral enediyne chromoprotéique macromoléculaire sécrété par la bactérie Streptomyces macromomyceticus . Elle se compose de deux parties : un chromophore labile et une protéine de 113 acides aminés à laquelle le chromophore est étroitement et non-covalemment lié . Le chromophore est un agent puissant d'endommagement de l'ADN, tandis que la composante protéique stabilise le chromophore et facilite sa délivrance à l'ADN cible .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La biosynthèse de la néocarzinostatine implique un groupe de gènes qui comprend deux voies de biosynthèse distinctes de polykétide synthase de type I itératif et de sucre désoxy . Le premier gène de polykétide synthase de type I, NcsE, code pour la partie enediyne .
Méthodes de production industrielle : La production industrielle de néocarzinostatine implique généralement la fermentation de Streptomyces macromomyceticus dans des conditions contrôlées pour optimiser le rendement de l'antibiotique . Le bouillon de fermentation est ensuite soumis à diverses étapes de purification, notamment l'extraction par solvant, la chromatographie et la cristallisation, pour isoler le composé pur .
Analyse Des Réactions Chimiques
Types de réactions : La néocarzinostatine subit plusieurs types de réactions chimiques, notamment :
Réduction : Le cycle époxyde du chromophore peut être ouvert dans des conditions réductrices présentes dans les cellules.
Substitution : Le chromophore peut subir des réactions de substitution nucléophile, impliquant en particulier les thiols.
Réactifs et conditions courantes :
Composés thiols : Utilisés pour activer le chromophore et induire la coupure de l'ADN.
Agents réducteurs : Tels que le borohydrure de sodium, utilisés pour ouvrir le cycle époxyde.
Principaux produits formés :
Espèces biradicalaires : Formées pendant la cyclisation de Bergman, qui coupe ensuite l'ADN.
Brisures de brins d'ADN : Résultant de l'interaction de l'espèce biradicalaire avec l'ADN.
4. Applications de la recherche scientifique
La néocarzinostatine a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Employé dans la recherche pour comprendre les mécanismes d'endommagement et de réparation de l'ADN.
5. Mécanisme d'action
La néocarzinostatine exerce ses effets par le biais du mécanisme suivant :
Coupure de l'ADN : L'espèce biradicalaire arrache des atomes d'hydrogène du sucre désoxyribose dans l'ADN, ce qui entraîne la rupture du brin.
Cibles moléculaires : La principale cible moléculaire est l'ADN, où le chromophore induit des dommages oxydatifs et des ruptures de brin.
Voies impliquées : L'activation de la néocarzinostatine implique les voies dépendantes et indépendantes des thiols, toutes deux conduisant à la formation d'espèces réactives qui coupent l'ADN.
Applications De Recherche Scientifique
Neocarzinostatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of enediyne antibiotics and their interactions with DNA.
Biology: Employed in research to understand DNA damage and repair mechanisms.
Medicine: Clinically used as an antitumor antibiotic, particularly in the treatment of liver cancer in Japan.
Mécanisme D'action
Neocarzinostatin exerts its effects through the following mechanism:
DNA Cleavage: The biradical species abstracts hydrogen atoms from the deoxyribose sugar in DNA, resulting in strand cleavage.
Molecular Targets: The primary molecular target is DNA, where the chromophore induces oxidative damage and strand breaks.
Pathways Involved: The activation of this compound involves the thiol-dependent and thiol-independent pathways, both leading to the formation of reactive species that cleave DNA.
Comparaison Avec Des Composés Similaires
La néocarzinostatine est unique parmi les antibiotiques enediyne en raison de sa structure spécifique et de son mécanisme d'action. Des composés similaires incluent :
Kedarcidine : Un autre antibiotique chromoprotéique avec une structure de base enediyne similaire.
Esperamicine : Un antibiotique enediyne avec un mécanisme différent de coupure de l'ADN.
Dynemicine : Un antibiotique enediyne hybride avec à la fois des parties anthraquinone et enediyne.
La néocarzinostatine se distingue par sa forte affinité pour l'ADN et son activité puissante d'endommagement de l'ADN, ce qui en fait un outil précieux dans les milieux de recherche et cliniques .
Propriétés
Formule moléculaire |
C35H35NO12 |
|---|---|
Poids moléculaire |
661.6 g/mol |
Nom IUPAC |
[(4S,6R,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4R)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3/t17-,21?,24-,25-,26-,28-,29+,30-,31-,33-,35+/m1/s1 |
Clé InChI |
BLXZMHNVKCEIJX-PNKAXBHOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O |
Synonymes |
Neocarzinostatin Zinostatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-[(2S)-1-hydroxy-3-(octylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1234596.png)

![3-[(1R,2S,3S,5Z,7S,8S,13S,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1234600.png)
![1-[(2r)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-Dichlorophenyl)ethyl]-1h-Imidazole](/img/structure/B1234601.png)
![methyl 4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1234604.png)
![(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-triene](/img/structure/B1234605.png)

![methyl 2-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-5-bromobenzoate](/img/structure/B1234607.png)
![(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B1234611.png)



